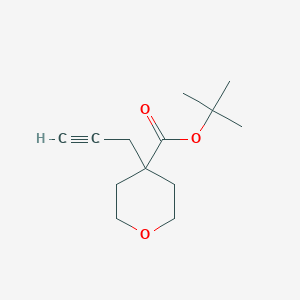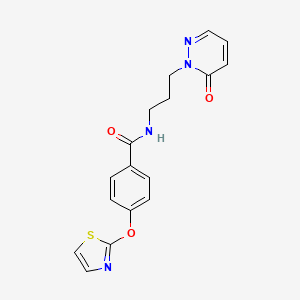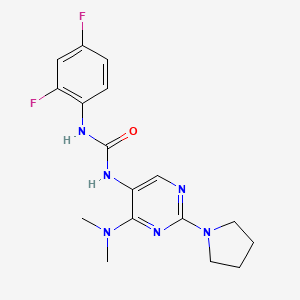
1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compounds discussed in the provided papers are part of a broader class of diaryl ureas, which are significant in medicinal chemistry due to their potential as therapeutic agents. These compounds are designed and synthesized with the aim of targeting various biological pathways and demonstrating antiproliferative effects against different cancer cell lines. For instance, the compounds in paper were evaluated for their antiproliferative activity against A549, HCT-116, PC-3 cancer cell lines, and HL7702 human normal liver cell lines. Similarly, the compounds in paper were synthesized as receptor tyrosine kinase inhibitors with potent activity against the human chronic myeloid leukemia (CML) cell line K562. Paper describes the synthesis of 1-substituted-5-aryl-2(1H)pyrimidones, which showed some antiinflammatory activity upon biological investigation.
Synthesis Analysis
The synthesis of these compounds involves structure-based design and condensation reactions. In paper , the design was aided by computer simulations, leading to the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. Paper details a simple and efficient synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which were analyzed for structure-activity relationships (SAR) based on cellular assays. The synthesis process in paper involved the condensation of N-substituted urea with 2-aryl-3-(dimethylamino)-acroleins or 2-arylmalondialdehydes to prepare a series of 1-substituted-5-aryl-2(1H)pyrimidones.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of a urea moiety linked to various aromatic and heteroaromatic rings. These structural features are crucial for the biological activity of the compounds. The SAR analysis in paper helped in identifying the key structural elements that contribute to the potency against CML. The presence of substituents such as pyridinyl, pyrimidinyl, and thiadiazolyl groups in the molecules plays a significant role in their activity and selectivity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are primarily condensation reactions, which are common in the formation of urea derivatives. The reactivity of the functional groups present in the starting materials determines the outcome of these reactions. The papers do not provide detailed mechanisms of the reactions, but it is understood that the condensation steps are critical for constructing the core structure of the diaryl ureas.
Physical and Chemical Properties Analysis
While the papers do not explicitly discuss the physical and chemical properties of the synthesized compounds, such properties are typically influenced by the molecular structure and substituents present in the compounds. These properties include solubility, melting point, stability, and reactivity, which are important for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The antiproliferative effects and the induced-apoptosis effect mentioned in papers and suggest that these compounds have favorable interactions with biological targets, which is a result of their chemical properties.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N6O/c1-24(2)15-14(10-20-16(23-15)25-7-3-4-8-25)22-17(26)21-13-6-5-11(18)9-12(13)19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAFMAFHQNAORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=C(C=C(C=C2)F)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


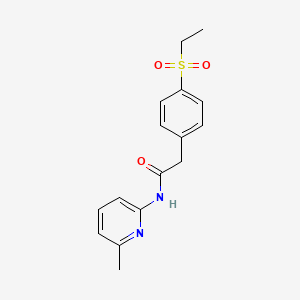
![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)
![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)
![[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004180.png)
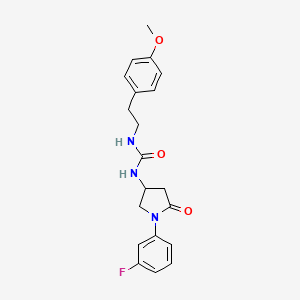
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)
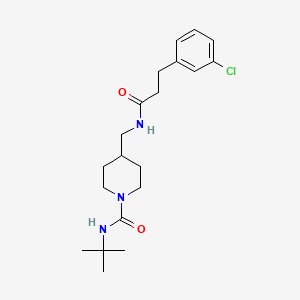
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3004187.png)
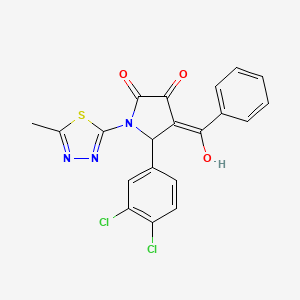
![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)

